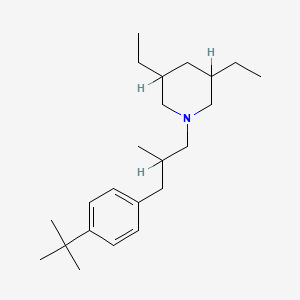
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a p-tert-butylphenyl group, a methylpropyl chain, and a diethylpiperidine ring. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of p-tert-butylphenyl with a suitable alkyl halide, followed by the introduction of the piperidine ring through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions: 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts, such as palladium on carbon, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates with nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines with various functional groups.
科学的研究の応用
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine finds applications in multiple scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
- 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-dimethylpiperidine
- 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpyrrolidine
Uniqueness: 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique steric and electronic properties. These characteristics influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
73403-08-4 |
|---|---|
分子式 |
C23H39N |
分子量 |
329.6 g/mol |
IUPAC名 |
1-[3-(4-tert-butylphenyl)-2-methylpropyl]-3,5-diethylpiperidine |
InChI |
InChI=1S/C23H39N/c1-7-19-14-20(8-2)17-24(16-19)15-18(3)13-21-9-11-22(12-10-21)23(4,5)6/h9-12,18-20H,7-8,13-17H2,1-6H3 |
InChIキー |
CKSRKPINJXQORB-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CN(C1)CC(C)CC2=CC=C(C=C2)C(C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
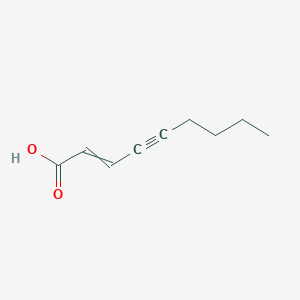

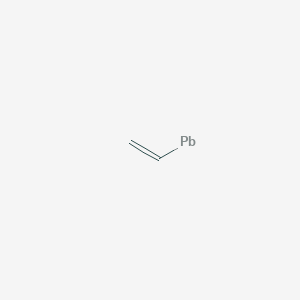

silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
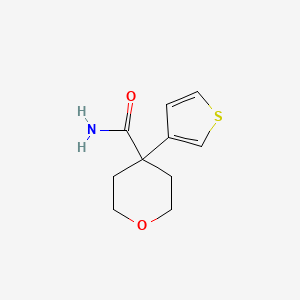
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
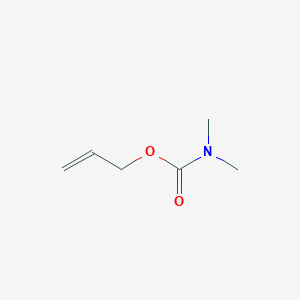

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

